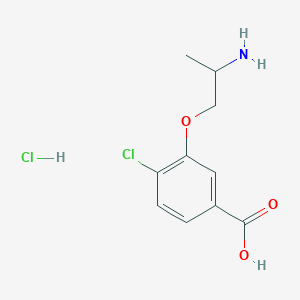

3-(2-Aminopropoxy)-4-chlorobenzoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

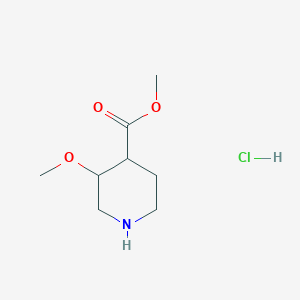

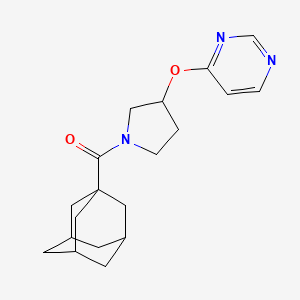

The compound “3-(2-Aminopropoxy)-4-chlorobenzoic acid;hydrochloride” is a complex organic molecule. It likely contains an amino group (-NH2), a propoxy group (-OCH2CH2CH3), a chloro group (-Cl), and a carboxylic acid group (-COOH). These functional groups suggest that the compound could participate in a variety of chemical reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other aminopropoxy and chlorobenzoic acid compounds. For instance, the Suzuki–Miyaura cross-coupling reaction is a common method for forming carbon-carbon bonds in organic compounds .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The amino group could participate in acid-base reactions, the carboxylic acid group could undergo reactions typical of carboxylic acids (like esterification), and the chloro group could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Photodecomposition Studies : Research on chlorobenzoic acids, including studies on their photodecomposition under ultraviolet irradiation, contributes to understanding environmental degradation processes. Such studies indicate how chlorobenzoic acids can transform into hydroxybenzoic acids, showcasing the potential for environmental remediation techniques or the study of natural degradation pathways (Crosby & Leitis, 1969).

Synthesis of Amino Acids and Derivatives : Research into the synthesis of non-proteinogenic cyclic alpha-amino acids and their derivatives illustrates the chemical versatility of compounds related to 3-(2-Aminopropoxy)-4-chlorobenzoic acid. These syntheses are crucial for developing pharmaceuticals and studying biological processes (Liang & Datta, 2005).

Molecular-Scale Hybrids and Luminescence : The modification of chlorobenzoic acid derivatives to create organic-inorganic molecular-based hybrid materials demonstrates the potential for developing new materials with unique photophysical properties. Such materials have applications in optoelectronics and sensor technology (Yan & Wang, 2007).

Antimicrobial Activity : The synthesis of Schiff base ligands from chlorobenzoic acids and their metal complexes, investigated for antimicrobial activity, highlights the potential for developing new antibacterial and antifungal agents. This research contributes to the ongoing search for novel compounds to combat resistant microbial strains (El–Wahab, 2007).

Advanced Materials Development : Studies on the synthesis of polyesters and copolyesters incorporating amino acid moieties, as well as research into new dopants for polyaniline, demonstrate the role of chlorobenzoic acid derivatives in developing advanced materials with potential applications in biodegradable plastics, electronics, and more (Wang & Nakamura, 1994); (Amarnath & Palaniappan, 2005).

Propriétés

IUPAC Name |

3-(2-aminopropoxy)-4-chlorobenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3.ClH/c1-6(12)5-15-9-4-7(10(13)14)2-3-8(9)11;/h2-4,6H,5,12H2,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPVMOXZOBYVTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=C(C=CC(=C1)C(=O)O)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminopropoxy)-4-chlorobenzoic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2587141.png)

![2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2587143.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2587145.png)

![5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2587150.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2587157.png)